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Cy5 Boc-hydrazide

Cat. No.: B12396054
M. Wt: 633.3 g/mol
InChI Key: XWIFMTLJOJRITF-UHFFFAOYSA-N
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Description

Significance of Fluorescent Labeling in Biomedical Research

Fluorescent labeling is an indispensable technique in modern biomedical research, offering a non-radioactive and highly sensitive means to study biomolecules. mdpi.comaxispharm.com This method allows for the real-time tracking of molecules in living cells, providing insights into their localization, trafficking, and interactions. lumiprobe.com The high specificity of fluorescent probes, often achieved by linking them to antibodies or other targeting molecules, enables the precise detection of specific cellular targets. lumiprobe.com Furthermore, the availability of a wide spectrum of fluorescent dyes allows for multiplexing, where multiple targets can be visualized simultaneously, painting a more complete picture of cellular events. lumiprobe.com This capability is crucial in diverse fields such as immunology, cancer research, and neurobiology for applications ranging from flow cytometry and fluorescence microscopy to in vivo imaging. nih.govnih.gov

Overview of Cyanine (B1664457) Dyes as Research Probes

Cyanine dyes are a prominent class of synthetic fluorescent dyes belonging to the polymethine group. nih.gov Their structure is characterized by two nitrogen-containing heterocyclic rings joined by a polymethine chain. nih.gov The length of this conjugated chain is a key determinant of the dye's spectral properties; longer chains result in absorption and emission at longer wavelengths, extending into the near-infrared (NIR) region. nih.gov Cyanine dyes, such as the widely used Cy3 and Cy5, are prized for their exceptional brightness, owing to very high molar extinction coefficients, and good photostability. axispharm.comnih.gov Their utility in biological research is further enhanced by their relatively low non-specific binding to biomolecules and the availability of various reactive derivatives that allow for covalent attachment to different functional groups on target molecules. axispharm.com

Contextualization of Cy5 Boc-hydrazide within Reactive Dye Architectures

To be used as a labeling agent, a fluorescent dye requires a reactive functional group that can form a stable covalent bond with a target biomolecule. Common reactive groups include N-hydroxysuccinimide (NHS) esters for targeting primary amines (e.g., on lysine (B10760008) residues) and maleimides for targeting thiols (e.g., on cysteine residues). nih.govbiotium.com

This compound represents a different reactive architecture, designed to target carbonyl groups—specifically aldehydes and ketones. broadpharm.com This reagent features a hydrazide group (-NH-NH2) that is temporarily protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is stable under normal conditions but can be readily removed using a strong acid, such as trifluoroacetic acid (TFA), to reveal the reactive hydrazide. broadpharm.com This de-protected hydrazide can then react with an aldehyde or ketone to form a stable hydrazone linkage. thermofisher.comvectorlabs.com

This reactivity makes this compound particularly valuable for labeling glycoproteins and other carbohydrates. The cis-diol groups in sugar moieties can be selectively oxidized using a mild oxidizing agent like sodium periodate (B1199274) to generate aldehyde groups, which then serve as specific targets for the hydrazide dye. lumiprobe.comresearchgate.net This site-specific labeling strategy is advantageous as it often targets regions of a protein, such as the Fc region of an antibody, that are distal to the antigen-binding site, thus preserving the protein's biological activity. lumiprobe.com

The stability of the resulting hydrazone bond is an important consideration. While generally stable, hydrazone linkages can be susceptible to hydrolysis, particularly under acidic conditions. nih.govapexbt.com This pH-dependent stability can be a useful feature in applications like drug delivery, where controlled release is desired. axispharm.comnih.gov However, for applications requiring long-term stability, oxime linkages, formed from the reaction of an aminooxy group with a carbonyl, are generally more robust. nih.govbiotium.com

Scope of the Academic Investigation

This article focuses exclusively on the chemical compound this compound, providing a detailed examination of its properties and applications in bioconjugation. The subsequent sections will delve into the specific characteristics of this reagent, including its photophysical properties and the chemistry of its reactive group. Detailed research findings will be presented to illustrate its practical application in labeling biomolecules, particularly in the context of creating fluorescently tagged glycoproteins. The article will provide a comprehensive and scientifically accurate overview of this compound as a specialized tool in the chemical biologist's toolkit.

Detailed Research Findings

The utility of this compound lies in its ability to be converted into a carbonyl-reactive probe for the fluorescent labeling of biomolecules. The de-protected form, Cy5 hydrazide, reacts with aldehydes and ketones to form stable Cy5-hydrazone conjugates. This reactivity is particularly useful for targeting carbonyl groups that are either naturally present, introduced through oxidative stress, or generated by the specific chemical modification of other functional groups.

A primary application of this chemistry is the labeling of glycoproteins. lumiprobe.com Glycoproteins possess carbohydrate moieties that can be selectively oxidized to create aldehyde groups, providing a handle for covalent modification. A common protocol involves the following steps:

Oxidation : The glycoprotein (B1211001) is treated with a mild oxidizing agent, such as sodium meta-periodate, in a suitable buffer (e.g., 0.1 M sodium acetate (B1210297), pH 5.5). This reaction cleaves the vicinal diols present in the sugar residues to generate aldehydes. lumiprobe.com

Purification : The oxidized glycoprotein is then purified from the excess periodate, typically through dialysis or gel filtration. lumiprobe.com

Labeling : The purified glycoprotein is incubated with the hydrazide-functionalized dye (in this case, de-protected this compound). The hydrazide reacts with the newly formed aldehydes to create a stable hydrazone linkage. lumiprobe.com

Final Purification : The resulting fluorescently labeled glycoprotein is purified from the unreacted dye. lumiprobe.com

This method is highly effective for labeling antibodies, as the glycosylation sites are often located in the Fc region, away from the antigen-binding sites, thereby minimizing the impact on the antibody's function. lumiprobe.com

Another significant application is in the study of oxidative stress. Oxidative damage to proteins can lead to the formation of carbonyl groups on certain amino acid side chains. Cy5 hydrazide can be used to label these carbonylated proteins, allowing for their detection and quantification. For instance, a study by Yoshimura et al. (2016) utilized Cy5-hydrazide to quantitatively analyze protein carbonylation in HL-60 cells induced by hydrogen peroxide. The labeled proteins were then separated by SDS-PAGE and quantified by their fluorescence, providing a measure of the extent of oxidative damage. broadpharm.com

The table below summarizes the key properties of this compound and its de-protected, reactive form, Cy5 hydrazide.

PropertyThis compoundCy5 hydrazide
Molecular Formula C37H49ClN4O3C32H42Cl2N4O
Molecular Weight 633.3 g/mol 569.6 g/mol
Excitation Maximum 646 nm646 nm
Emission Maximum 662 nm662 nm
Extinction Coefficient 250,000 cm⁻¹M⁻¹250,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield 0.20.2
Reactive Group Boc-protected hydrazideHydrazide
Target Functional Group None (protected)Aldehydes, Ketones
Solubility Soluble in DMSO, DMF, DCMLow solubility in water; requires organic co-solvent

The photophysical properties of the Cy5 core are largely maintained in both the protected and reactive forms, with a high extinction coefficient contributing to its brightness and excitation/emission maxima in the far-red region of the spectrum, which is beneficial for minimizing autofluorescence from biological samples. nih.govbroadpharm.com

The following table provides a comparison of the hydrazone linkage formed by Cy5 hydrazide with other common bioconjugation linkages.

Linkage TypeReactive GroupsResulting BondKey Features
Amide Amine + NHS EsterAmideVery stable; targets primary amines (e.g., lysine).
Thioether Thiol + MaleimideThioetherStable; targets thiols (e.g., cysteine).
Hydrazone Aldehyde/Ketone + HydrazideHydrazoneStable, but can be pH-sensitive (hydrolyzes at low pH); targets carbonyls. nih.govapexbt.com
Oxime Aldehyde/Ketone + AminooxyOximeMore stable than hydrazone, particularly at lower pH; targets carbonyls. nih.govbiotium.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H49ClN4O3 B12396054 Cy5 Boc-hydrazide

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C37H49ClN4O3

Molecular Weight

633.3 g/mol

IUPAC Name

tert-butyl N-[6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]carbamate;chloride

InChI

InChI=1S/C37H48N4O3.ClH/c1-35(2,3)44-34(43)39-38-33(42)25-13-10-18-26-41-30-22-17-15-20-28(30)37(6,7)32(41)24-12-9-11-23-31-36(4,5)27-19-14-16-21-29(27)40(31)8;/h9,11-12,14-17,19-24H,10,13,18,25-26H2,1-8H3,(H-,38,39,42,43);1H

InChI Key

XWIFMTLJOJRITF-UHFFFAOYSA-N

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)NNC(=O)OC(C)(C)C)(C)C)C)C.[Cl-]

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NNC(=O)OC(C)(C)C)(C)C)C)C.[Cl-]

Origin of Product

United States

Synthetic Strategies for the Derivatization and Activation of Cy5 Boc Hydrazide

Boc-Protective Group Chemistry for Hydrazide Precursors

The use of the Boc protective group is a fundamental and widely adopted strategy in organic synthesis, particularly in peptide and amino acid chemistry. semanticscholar.org Its application to hydrazide precursors like Cy5 Boc-hydrazide leverages its key chemical properties: stability under a wide range of nucleophilic and basic conditions and its susceptibility to cleavage under acidic conditions. semanticscholar.orgumich.edu This orthogonality to other common protecting groups makes it an excellent tool for multi-step synthetic pathways. semanticscholar.org

The synthesis of Boc-hydrazide precursors is typically achieved through the reaction of a hydrazine (B178648) derivative with di-tert-butyl dicarbonate (B1257347) (Boc₂O), which is a stable, commercially available, and efficient reagent for introducing the Boc group. semanticscholar.orgumich.edu Methodologies have evolved from classical approaches in organic solvents to more efficient and environmentally conscious solvent-less techniques, which can provide high yields of the protected product. semanticscholar.orgresearchgate.net This protective strategy ensures that the hydrazide's nucleophilicity is masked, rendering the this compound molecule inert until the deprotection step is initiated. apexbt.comlumiprobe.com

Acid-Catalyzed Deprotection Methodologies

The activation of this compound to its reactive hydrazide form is accomplished through the removal of the Boc group, a process most commonly achieved via acid-catalyzed hydrolysis. fishersci.co.ukbroadpharm.com This deprotection is a critical step that unmasks the nucleophilic nitrogen of the hydrazide, making it available for conjugation reactions. The reaction is typically carried out using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent like dichloromethane (B109758) (DCM) or ethyl acetate (B1210297) at room temperature. fishersci.co.ukmasterorganicchemistry.com

The mechanism of acid-catalyzed Boc deprotection proceeds through a well-understood pathway:

Protonation: The carbamate (B1207046) oxygen of the Boc group is protonated by the strong acid. masterorganicchemistry.comcommonorganicchemistry.com

Cation Formation: The protonated intermediate undergoes cleavage to release a stable tert-butyl cation and a carbamic acid derivative of the hydrazide. masterorganicchemistry.comcommonorganicchemistry.com

Decarboxylation: The carbamic acid intermediate is unstable and rapidly decomposes, releasing carbon dioxide and yielding the free, protonated hydrazide. commonorganicchemistry.com

Alternative methods, such as the use of anhydrous HCl gas in solvent-free conditions, have been developed to provide a cleaner and more sustainable approach to deprotection. rsc.org

Comparative Analysis of Deprotection Efficiency and Yield

The choice of deprotection methodology can significantly impact the efficiency, yield, and purity of the resulting reactive Cy5 hydrazide. While traditional methods using TFA or HCl are robust, factors such as reaction time, temperature, and the presence of acid-sensitive functional groups on the substrate must be considered. A potential side reaction during acid-mediated deprotection is the alkylation of other nucleophilic sites by the liberated tert-butyl cation, which can be mitigated by the addition of scavengers. acsgcipr.org More recent methodologies, including microwave-assisted deprotection in water, offer "green" alternatives that can reduce reaction times and avoid the use of hazardous organic solvents. clockss.org

Table 1: Comparative Analysis of Boc-Hydrazide Deprotection Methods
MethodReagents & ConditionsTypical Reaction TimeAdvantagesConsiderationsTypical Yield
Standard AcidolysisTFA or HCl in Dichloromethane (DCM) at room temperature30 min - 2 hoursReliable, well-established, fast reactionRequires handling of corrosive acids and volatile organic solvents; potential for t-butylation side reactions. acsgcipr.org>95%
Solvent-Free Gas PhaseEx situ generated HCl gas, solvent-free2 - 4 hoursHigh purity of product (hydrochloride salt), no work-up needed, environmentally friendly. rsc.orgRequires specialized equipment for gas handling.Quantitative (>99%) rsc.org
Microwave-AssistedWater, 120°C under microwave irradiation~8 - 10 minutesExtremely rapid, uses water as a green solvent, simple filtration for product isolation. clockss.orgRequires a microwave reactor; substrate must be stable at elevated temperatures.94% - 99% clockss.org

Formation of Hydrazone Linkages in Bioconjugation

Upon activation, the Cy5 hydrazide becomes a potent tool for bioconjugation through its reaction with carbonyl compounds. The nucleophilic hydrazide readily attacks electrophilic aldehydes and ketones to form a C=N double bond, known as a hydrazone linkage. chempedia.infolumiprobe.com This reaction is a cornerstone of chemoselective ligation, as carbonyl groups can be selectively introduced into biomolecules. A common strategy involves the mild periodate (B1199274) oxidation of cis-diols within the sugar moieties of glycoproteins, which generates reactive aldehyde groups without significantly altering the protein structure. apexbt.comlumiprobe.comthermofisher.com The resulting hydrazone bond, while a type of Schiff base, is significantly more stable than the imine bond formed from a simple primary amine, particularly at neutral or slightly acidic pH. chempedia.infothermofisher.com

Reaction Kinetics and Optimization for Carbonyl-Reactive Substrates

The rate of hydrazone formation is a critical factor for achieving high labeling efficiency, especially when working with biomolecules at low concentrations. The reaction kinetics are influenced by several factors, most notably pH and the presence of catalysts. The reaction is generally fastest under slightly acidic conditions, typically between pH 5 and 7, which facilitates the dehydration of the carbinolamine intermediate. thermofisher.com

The kinetics can be dramatically accelerated through the use of nucleophilic catalysts, such as aniline. Aniline catalysis can increase the rate constants by several orders of magnitude, achieving values in the range of 10¹ to 10³ M⁻¹s⁻¹. nih.gov This rapid ligation allows for efficient labeling of peptides and proteins at low micromolar concentrations without requiring a large excess of the labeling reagent. nih.gov

Table 2: Factors Influencing Hydrazone Ligation Kinetics
ParameterConditionEffect on Reaction RateRationale
pHAcidic (pH < 4)DecreasedProtonation of the hydrazide reduces its nucleophilicity.
Slightly Acidic (pH 5-7)OptimalBalances sufficient hydrazide nucleophilicity with acid-catalyzed dehydration of the intermediate. thermofisher.com
CatalystNoneModerateSpontaneous reaction occurs but may be slow at low reactant concentrations.
AnilineGreatly IncreasedAniline forms a more reactive Schiff base intermediate with the aldehyde, which is then rapidly displaced by the hydrazide. nih.gov
Carbonyl SubstrateAldehydeFastLess sterically hindered and more electrophilic. nih.gov
KetoneSlowerMore sterically hindered and less electrophilic compared to aldehydes. chempedia.info

Selective Ligation with Aldehyde and Ketone Functionalities

A key advantage of hydrazone ligation is its high degree of selectivity for carbonyl groups. Aldehydes are generally more reactive electrophiles than ketones due to reduced steric hindrance and greater polarization of the carbonyl bond. chempedia.infonih.gov This reactivity difference allows for the preferential labeling of aldehydes in the presence of ketones.

This selectivity is widely exploited in bioconjugation. For instance, the controlled periodate oxidation of sialic acid residues on the surface of antibodies generates aldehyde groups that are located far from the antigen-binding site, allowing for site-specific labeling with Cy5 hydrazide without compromising the antibody's function. lumiprobe.comlumiprobe.com Furthermore, genetic code expansion and enzymatic methods can be used to introduce unique ketone or aldehyde functionalities at specific sites within a protein's sequence, providing a handle for precise, stoichiometric conjugation with Cy5 hydrazide. lumiprobe.com

Chemo-selective Modification Approaches

The reaction between Cy5 hydrazide and carbonyl groups is a prime example of a chemo-selective and bioorthogonal ligation. acs.orgacs.org "Chemo-selective" signifies that the reaction targets a specific functional group (the carbonyl) with high fidelity, even in the complex chemical environment of a biological sample containing a multitude of other potentially reactive groups, such as amines (lysine residues) and thiols (cysteine residues). mpg.deresearchgate.net This specificity prevents the formation of unwanted side products and ensures that the fluorescent label is attached only at the desired location.

This approach enables the modular construction of complex bioconjugates. A biomolecule can first be modified to introduce a carbonyl group, which then serves as a unique chemical handle for subsequent labeling with Cy5 hydrazide. researchgate.net This two-step strategy provides researchers with precise control over the location and stoichiometry of labeling, which is essential for developing advanced diagnostics, imaging agents, and targeted therapeutics. The robustness and specificity of the hydrazone linkage make Cy5 hydrazide an indispensable tool in the chemical biologist's toolbox for the site-selective modification of proteins and other macromolecules. mpg.de

Evaluation of Linker Design on Conjugate Formation and Stability

The linker connecting Cy5 hydrazide to a target molecule is a critical determinant of the conjugate's performance. Its design influences not only the efficiency of the conjugation reaction but also the stability and release characteristics of the final product.

Conjugate Formation: The formation of the hydrazone bond is a reversible condensation reaction. The rate and efficiency of this reaction are influenced by several factors related to the linker and reaction conditions:

pH : The formation of hydrazones is catalyzed by mild acid. The optimal pH is typically between 4.5 and 6.0, which facilitates the dehydration of the carbinolamine intermediate. creative-biogene.com

Catalysts : Aniline-based catalysts can be used to accelerate the rate of hydrazone formation, especially at neutral pH where the reaction is otherwise slow. thermofisher.com

Steric Effects : Bulky groups near the carbonyl group on the target molecule or on the linker itself can sterically hinder the approach of the Cy5 hydrazide, slowing the reaction rate and potentially reducing the final yield.

Conjugate Stability: The stability of the resulting hydrazone bond is a key consideration, particularly for applications in drug delivery where the conjugate must remain intact in circulation but release its payload in a target environment. The acylhydrazone linkage formed by Cy5 hydrazide is known for its pH-dependent stability. nih.gov It is relatively stable at the neutral pH of the bloodstream (pH 7.4) but becomes susceptible to hydrolysis under the acidic conditions found in endosomes (pH 5.5-6.0) and lysosomes (pH 4.5-5.0). nih.goved.ac.uk

This pH sensitivity is a desirable feature for controlled drug release. The stability of the linker can be fine-tuned by modifying the electronic and steric environment around the hydrazone bond. For example, acylhydrazones are generally more stable at neutral pH but more labile at acidic pH compared to alkylhydrazones, making them well-suited for targeted delivery systems. nih.gov

The following table presents research findings on the stability of model acylhydrazone linkers, which illustrates the principles governing the stability of Cy5-hydrazone conjugates. The data shows the half-life (t½) of the linker at physiological pH and acidic pH, demonstrating the significant difference in stability that enables controlled release.

Linker TypeStructure near Hydrazonet½ at pH 7.4 (hours)t½ at pH 5.0 (hours)Reference
AcylhydrazoneBenzoyl hydrazone of acetoneStable12 nih.gov
AcylhydrazoneBenzoyl hydrazone of p-nitroacetophenoneStable1 nih.gov
AcylhydrazoneAliphatic acylhydrazone of doxorubicin>48~4 researchgate.net

The length and composition of the linker also play a role. Longer, more flexible linkers like PEG can improve the solubility of the conjugate and extend its circulation half-life, while potentially reducing uptake in organs like the liver. nih.govfrontiersin.org However, linker length must be optimized, as excessively long linkers might lead to decreased stability or altered pharmacokinetic profiles. nih.govnih.gov

Methodological Paradigms in Bioconjugation Utilizing Cy5 Boc Hydrazide

Strategies for Site-Specific Macromolecular Labeling

The ability to attach a fluorescent label like Cy5 to a specific location on a large biomolecule (a macromolecule) is crucial for understanding its function and location within a cell. Cy5 Boc-hydrazide, with its reactive hydrazide group, is a key reagent in several strategies designed to achieve this site-specific labeling.

Engineered Tag-Mediated Conjugation Systems

To achieve even greater precision in labeling, scientists have developed sophisticated methods that introduce a unique chemical "handle" into the target biomolecule. This handle is specifically designed to react with a complementary partner, like the hydrazide of Cy5 hydrazide. These "tag-mediated" systems ensure that the fluorescent dye is attached only at the desired location.

A powerful strategy for site-specific protein labeling involves expanding the genetic code to incorporate unnatural amino acids (UAAs) at specific positions within a protein's sequence. nih.govnih.govacs.org This technique uses engineered enzymes and transfer RNAs (tRNAs) to insert a UAA with a unique chemical group in response to a specific, otherwise unused, three-letter codon (like the amber stop codon, UAG) during protein synthesis. nih.govnih.govfarmasimahaganesha.ac.id

For conjugation with Cy5 hydrazide, a UAA containing a ketone or aldehyde group, such as p-acetylphenylalanine, can be incorporated into the protein of interest. researchgate.net This introduces a carbonyl group at a precise location, which then serves as a specific target for the hydrazide group of the Cy5 dye. researchgate.netcaltech.edu This bioorthogonal reaction, meaning it occurs without interfering with other biological processes, allows for the creation of homogeneously labeled proteins with the fluorescent probe attached at a single, defined site. acs.orgfarmasimahaganesha.ac.id This precision is critical for advanced imaging techniques like single-molecule localization microscopy. frontiersin.org

Table 1: Examples of Unnatural Amino Acids in Bioconjugation

Unnatural Amino AcidReactive GroupComplementary ProbeApplication
p-Azido-L-phenylalanine (pAzF)AzideAlkyne-modified dyeClick Chemistry
p-Acetylphenylalanine (pAcPhe)KetoneHydrazide-modified dye (e.g., Cy5 hydrazide)Carbonyl Condensation
Nε-p-azidobenzyloxycarbonyl lysine (B10760008) (PABK)AzideAlkyne-modified dyeClick Chemistry

This table provides examples of unnatural amino acids and their corresponding reactive partners used in site-specific protein labeling.

Another elegant approach to introduce a specific labeling site is to use enzymes to generate a reactive aldehyde on the target protein. One such method utilizes the formylglycine-generating enzyme (FGE). researchgate.netnih.gov FGE recognizes a specific short amino acid sequence (a tag), often six amino acids long (CxPxR), that has been genetically engineered into the protein of interest. researchgate.netnih.govrsc.org The enzyme then oxidizes the cysteine residue within this tag to a formylglycine residue, which contains an aldehyde group. researchgate.netnih.govnih.gov

This enzymatically generated aldehyde provides a unique, bioorthogonal handle for covalent modification. acs.org The aldehyde can then be specifically targeted by a hydrazide-functionalized probe like Cy5 hydrazide. nih.govnih.gov This "aldehyde tag" technology allows for highly selective labeling of proteins both in test tubes (in vitro) and on the surface of living cells. rsc.org The reaction is efficient and results in a stable, covalently labeled protein. researchgate.netnih.gov

Table 2: Enzymatic Methods for Aldehyde Generation

EnzymeSubstrate/TagGenerated Reactive GroupApplication
Formylglycine-Generating Enzyme (FGE)Cysteine in a specific peptide tag (e.g., CxPxR)Aldehyde (Formylglycine)Site-specific protein labeling
Galactose Oxidase (GalOx)Terminal galactose residues on glycansAldehydeGlycoprotein (B1211001) labeling
Periodate (B1199274)Vicinal diols on sugars (e.g., RNA 3'-terminus)AldehydeGlycoprotein and RNA labeling

This table summarizes key enzymatic and chemical methods used to introduce aldehyde groups into biomolecules for subsequent conjugation.

Conjugation to Nucleic Acids

Beyond proteins, this compound and its reactive form are valuable tools for labeling nucleic acids like RNA. Fluorescently labeling RNA is essential for studying its structure, function, dynamics, and localization within the cell.

RNA Labeling Techniques for Structural and Functional Studies

A common and effective method for labeling RNA at a specific position is to target its 3'-end. nih.gov The ribose sugar at the very end of an RNA molecule has a unique chemical feature called a vicinal diol (two adjacent hydroxyl groups). thermofisher.com This diol can be selectively oxidized using sodium periodate (NaIO₄), which breaks the bond between the two hydroxyl-bearing carbons and converts them into two aldehyde groups. nih.govthermofisher.com

These aldehydes provide a specific point of attachment for hydrazide-containing molecules. thermofisher.comnih.gov Cy3-hydrazide, a dye similar to Cy5, has been successfully used in this manner. oup.com The hydrazide group of the dye reacts with the newly created aldehydes at the 3'-end of the RNA to form a stable hydrazone linkage. nih.govthermofisher.comnih.gov This process allows for the covalent attachment of a fluorescent probe to the RNA molecule, enabling researchers to track it using fluorescence-based techniques. oup.com This method is particularly powerful for single-molecule spectroscopy studies, which can reveal detailed information about the folding and conformational changes of individual RNA molecules. oup.com

Modified Nucleoside Triphosphate (NTP) Incorporation

The enzymatic synthesis of fluorescently labeled nucleic acids is a powerful technique for their detection and analysis. One advanced method involves the incorporation of modified nucleoside triphosphates (NTPs) by DNA or RNA polymerases during processes like PCR, primer extension, or in vitro transcription. google.comsoton.ac.uk

In this paradigm, the NTPs are first synthesized to contain a reactive functional group, such as an aldehyde or ketone, attached to the nucleobase via a linker arm. google.com These modified NTPs are designed to be effective substrates for polymerase enzymes. During nucleic acid synthesis, the polymerase incorporates these modified nucleotides into the growing DNA or RNA strand. soton.ac.uk

Following the enzymatic incorporation, the nucleic acid polymer is purified to remove unincorporated NTPs. The polymer now displays an array of reactive carbonyl groups. At this stage, the deprotected form of this compound (Cy5 hydrazide) is introduced. The hydrazide reacts specifically with the engineered carbonyl groups along the nucleic acid backbone, resulting in a polymer that is densely and covalently labeled with the Cy5 fluorophore. google.com This post-synthesis labeling strategy is advantageous as it separates the enzymatic reaction from the chemical dye conjugation, potentially improving the efficiency of both steps. Labeled nucleic acids produced by this method are critical for applications such as DNA sequencing, fluorescence in situ hybridization (FISH), and microarray-based analyses. google.comsci-hub.box

Dihydrouridine Residue Replacement in tRNA

Transfer RNA (tRNA) molecules contain a variety of post-transcriptionally modified nucleosides, which are crucial for their structure and function. The dihydrouridine (DHU) residues, typically found in the D-loop of most tRNAs, offer a unique target for site-specific labeling due to their distinct chemical properties. nih.govgoogle.com An optimized procedure has been developed to replace DHU residues with fluorescent dyes like Cy5 via a hydrazide linkage, enabling detailed studies of tRNA dynamics during protein synthesis. nih.govresearchgate.net

The labeling process is a two-step chemical reaction:

Reductive Cleavage: The DHU ring is selectively opened through reductive cleavage using sodium borohydride (B1222165) (NaBH₄). This reaction transforms the dihydrouridine into a more flexible ureidopropanol residue, which exposes a reactive aldehyde or ketone group. researchgate.net

Hydrazone Formation: The newly formed carbonyl group is then targeted by Cy5 hydrazide. The hydrazide undergoes a condensation reaction with the carbonyl to form a stable, covalent hydrazone bond, effectively tethering the Cy5 dye to the tRNA molecule at the site of the original DHU residue. researchgate.netscispace.com

A significant finding from this research is that tRNA molecules labeled with Cy5-hydrazide in the D-loop remain highly functional. nih.gov Studies have demonstrated that these labeled tRNAs are competent in all major ribosomal activities, including the formation of the 30S initiation complex, binding to the ribosome in an EF-Tu-dependent manner, translocation, and active participation in polypeptide synthesis. nih.gov This functional integrity makes Cy5-hydrazide-labeled tRNAs invaluable probes for single-molecule fluorescence resonance energy transfer (FRET) experiments aimed at elucidating the complex conformational changes of tRNA within the ribosome during translation. biorxiv.org

Table 1: Key Steps in Dihydrouridine-Specific tRNA Labeling
StepReagentPurposeReference
1. Ring OpeningSodium borohydride (NaBH₄)Reductive cleavage of the dihydrouridine ring to generate a reactive carbonyl group. researchgate.net
2. Dye ConjugationCy5 hydrazideForms a stable hydrazone bond with the carbonyl group, covalently attaching the fluorophore. nih.govresearchgate.net
3. Functional ValidationIn vitro translation assaysConfirms that the labeled tRNA remains active in ribosomal protein synthesis. nih.gov

Protein Modification and Probe Development

Strategies for Controlled Protein Derivatization

The controlled labeling of proteins with fluorescent probes is essential for studying their localization, interaction, and function. This compound provides a refined method for such modifications by targeting carbonyl groups on proteins. The Boc protecting group offers a layer of control, as the reactive hydrazide is only unmasked upon treatment with acid, allowing for precise timing in a multi-step experimental design. broadpharm.com

Protein carbonyls can arise through two main routes:

Oxidative Stress: Reactive oxygen species (ROS) can lead to the oxidation of certain amino acid side chains (such as proline, arginine, lysine, and threonine), resulting in the formation of aldehyde or ketone groups. This "carbonylation" is a marker of oxidative damage. nih.gov

Engineered Carbonyls: Carbonyl groups can be intentionally and site-specifically introduced into proteins using various biochemical or chemical techniques.

A notable application of this labeling strategy is the proteome-wide analysis of protein carbonylation. In a study on Arabidopsis thaliana, proteins were extracted from plants treated with hydrogen peroxide (H₂O₂), an inducer of oxidative stress. nih.gov The carbonyl groups on the resulting proteins were then labeled with a cyanine (B1664457) hydrazide probe. This allowed for the fluorescent detection and subsequent identification of specific proteins that were carbonylated in response to oxidative stress, revealing key targets related to photosynthesis and plant defense. nih.gov

Table 2: Research Findings on Protein Carbonylation Labeling in A. thaliana
Experimental ConditionKey FindingLabeled ProteinsReference
Treatment with 20 mM H₂O₂Increased levels of protein carbonylation compared to control.Proteins involved in photosynthesis, defense response, and sulfur metabolism. nih.gov
Labeling ReactionCarbonylated proteins were labeled with a cyanine hydrazide probe in a sodium acetate (B1210297) buffer (pH 6.8).Differentially carbonylated proteins were identified via mass spectrometry. nih.gov

Glycoprotein Labeling via Periodate Oxidation

Many proteins, particularly those that are secreted or membrane-bound, are glycosylated, meaning they have carbohydrate chains (glycans) attached. These glycans provide a unique handle for specific labeling. The periodate oxidation method is a classic and highly effective strategy for introducing aldehyde groups onto glycoproteins. apexbt.com

The process involves treating the glycoprotein with a mild oxidizing agent, typically sodium periodate (NaIO₄). apexbt.com At low temperatures and controlled concentrations, periodate selectively cleaves the carbon-carbon bond of cis-diol groups found in sialic acid residues, which are often located at the terminal positions of glycan chains. This oxidation reaction converts the diol into two aldehyde groups without significantly damaging the protein's polypeptide structure.

Once the aldehyde groups are generated, the oxidized glycoprotein can be readily conjugated to Cy5 hydrazide. The hydrazide reacts with the aldehydes to form stable hydrazone bonds, resulting in a fluorescently labeled glycoprotein. broadpharm.comlumiprobe.com This method is widely used due to its high specificity for glycans and the relatively mild reaction conditions required.

Table 3: Typical Reaction Conditions for Glycoprotein Labeling
StepReagent/ConditionTypical ParametersPurposeReference
OxidationSodium periodate (NaIO₄)1-10 mM, 0°C, in darknessGenerates aldehyde groups on sialic acid residues.
ConjugationCy5 hydrazideReaction with oxidized glycoprotein in a suitable buffer (e.g., pH 5-7).Forms a covalent hydrazone linkage with the aldehydes. broadpharm.comapexbt.com

Antibody Conjugation for Research Applications

Antibodies are a critical class of glycoproteins used extensively in research, diagnostics, and therapeutics. The ability to label antibodies with fluorophores without compromising their antigen-binding capability is paramount. The periodate oxidation method described above is particularly well-suited for this purpose. apexbt.com

The glycan moieties on most antibodies (like IgG) are located in the constant (Fc) region, which is physically separate from the variable (Fab) regions responsible for antigen recognition. apexbt.com By using periodate oxidation to generate aldehydes on these Fc-region glycans, Cy5 hydrazide can be conjugated to a site that does not interfere with the antibody's binding affinity or specificity. medchemexpress.eu This site-specific labeling results in functionally intact, fluorescently-labeled antibodies that are ideal for a wide range of applications, including:

Immunofluorescence Microscopy: Visualizing the location of target antigens in cells and tissues.

Flow Cytometry: Identifying and quantifying specific cell populations.

ELISA and Western Blotting: Detecting and quantifying target proteins in complex mixtures.

Fabrication of Microarray-Based Assays

Microarrays are powerful high-throughput platforms that allow for the simultaneous analysis of thousands of molecular interactions on a solid surface. ubc.ca Hydrazide chemistry, and by extension Cy5 hydrazide, plays a significant role in both the fabrication and application of these arrays, particularly for carbohydrate and peptide microarrays. acs.orgresearchgate.net

There are two primary ways this chemistry is utilized:

Surface Immobilization: Microarray substrates, such as glass slides, can be chemically modified to present a high density of hydrazide groups on their surface. nih.gov This is often achieved by coating the slide with a polymer like poly(acryloyl hydrazide). acs.org Molecules containing an aldehyde or ketone group, such as the reducing end of an oligosaccharide or a peptide modified with a carbonyl linker, can then be "printed" onto the slide. The carbonyls react with the surface-bound hydrazides, leading to the covalent and oriented immobilization of the probes. acs.orgnih.gov

Probe/Sample Labeling: In other microarray formats, the probes are unlabeled on the surface, and a sample containing potential binding partners is introduced. In this case, the molecules within the sample (e.g., proteins from a cell lysate) can be pre-labeled with Cy5 hydrazide (following periodate oxidation if they are glycoproteins). researchgate.net When the labeled sample is applied to the microarray, any binding to the immobilized probes can be detected and quantified by measuring the fluorescence of the Cy5 dye at specific spots on the array. researchgate.net This approach is common in lysate microarrays for studying protein-protein or protein-drug interactions.

The use of Cy5 hydrazide in microarray technology enables the sensitive and specific detection of a wide array of biomolecular interactions, facilitating advances in functional glycomics, proteomics, and drug discovery. ubc.caacs.org

Immobilization Chemistry for Surface-Tethered Probes

The creation of surface-tethered probes using this compound is a powerful technique for developing biosensors and microarrays. This process relies on the specific and stable covalent attachment of the dye to a functionalized surface. The primary chemical strategy involves the formation of a hydrazone bond between the hydrazide group of the Cy5 probe and an aldehyde group present on the surface.

The immobilization process typically begins with a solid support, such as a glass slide or a resin bead, which is chemically modified to present aldehyde groups on its surface. This "aldehyde-activated" surface is then ready to react with the Cy5-hydrazide. Prior to this reaction, the this compound must be deprotected to reveal the reactive hydrazide. This is commonly achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA), which selectively removes the Boc group without damaging the cyanine dye structure.

The deprotected Cy5-hydrazide is then incubated with the aldehyde-activated surface. The nucleophilic hydrazide group attacks the electrophilic aldehyde carbon, leading to the formation of a stable hydrazone linkage. papyrusbio.comnih.gov This reaction is typically carried out under mildly acidic conditions (pH 5-7), as acid catalysis can accelerate the rate of hydrazone formation. papyrusbio.comoup.comscience.gov The stability of the resulting hydrazone bond is sufficient for most applications, providing a durable tether for the fluorescent probe. nih.gov Furthermore, the reaction can be driven to high efficiency, with studies showing greater than 90% coupling of glycoproteins to hydrazide resins under optimized conditions. thermofisher.com Aniline can also be employed as a catalyst to further enhance the efficiency of the hydrazone ligation. thermofisher.com

The density of the immobilized probes on the surface can be controlled by varying factors such as the concentration of the Cy5-hydrazide solution, the reaction time, and the temperature. oup.com This allows for the fine-tuning of the sensor or array characteristics to suit the specific application. It is crucial to block any unreacted aldehyde groups on the surface after the immobilization of the Cy5 probe to prevent non-specific binding of other molecules during subsequent assays. nih.gov

Table 1: Parameters for Immobilization of Hydrazide-Modified Probes on Aldehyde-Activated Surfaces

ParameterCondition/ReagentPurpose/EffectReference(s)
Surface Activation Aldehyde FunctionalizationProvides reactive sites for hydrazide coupling. nih.gov
Probe Deprotection Trifluoroacetic Acid (TFA)Removes Boc protecting group from this compound to yield reactive Cy5-hydrazide.
Reaction pH pH 5.0 - 7.0Optimizes the rate of hydrazone bond formation through acid catalysis. papyrusbio.comoup.comscience.gov
Catalyst (Optional) AnilineIncreases the efficiency and rate of the hydrazone ligation reaction. thermofisher.com
Reaction Time 4 - 24 hoursAllows for completion of the coupling reaction; can be optimized.
Blocking Agent Ethanolamine, BSAQuenches unreacted aldehyde groups to minimize non-specific binding. nih.gov

Impact of Linker Length on Molecular Recognition

The linker or spacer arm that connects the Cy5 fluorophore to the biomolecule or surface plays a critical role in molecular recognition events. The length and flexibility of this linker can significantly influence the binding affinity and specificity of the resulting probe. nih.govresearchgate.net

The introduction of a linker, such as a polyethylene (B3416737) glycol (PEG) chain, between the Cy5 dye and the recognition element (e.g., a peptide or antibody) can be advantageous. A linker can provide steric separation between the bulky fluorophore and the binding site of the recognition element, preventing the dye from interfering with the interaction. nih.gov Studies have shown that the inclusion of even a short PEG spacer can improve the binding affinity of a peptide-dye conjugate to its receptor. nih.gov For instance, the addition of a single PEG unit to a Cy5.5-labeled peptide targeting the epidermal growth factor receptor (EGFR) improved its binding affinity twofold. nih.gov

However, the relationship between linker length and binding affinity is not always linear. Increasing the linker length beyond an optimal point can sometimes lead to a decrease in affinity. nih.gov This may be due to increased conformational flexibility of the probe, which can entropically disfavor binding, or potential non-specific interactions of the linker itself with the target or surrounding molecules. researchgate.netplos.org In one study, increasing the PEG linker length in a Cy5.5-labeled peptide from one unit to a longer chain resulted in decreased affinity for cellular EGFR. nih.gov

The flexibility of the linker is also a key determinant of its impact. Flexible linkers, like PEG, can allow the probe to adopt multiple conformations, which can be beneficial for accommodating variations in the binding site geometry. researchgate.net On the other hand, more rigid linkers can restrict the conformational freedom of the probe, which may be advantageous in certain applications where a precise orientation is required for optimal binding. biorxiv.org

The choice of linker length is therefore a critical design parameter that must be optimized for each specific application. The optimal linker will balance the need for steric separation with the entropic cost of a long, flexible chain, ultimately maximizing the molecular recognition capabilities of the Cy5-tethered probe.

Table 2: Influence of Linker Length on Molecular Recognition

Probe SystemLinker VariationObserved Effect on Molecular RecognitionReference(s)
EGFR-targeting peptide-Cy5.5 Addition of a single PEG unit2-fold improvement in binding affinity. nih.gov
EGFR-targeting peptide-Cy5.5 Increased PEG linker lengthDecreased affinity for cellular EGFR. nih.gov
MMP-12 targeting probe-Cy5.5 Elongation of PEG spacer (PEG2 to PEG29)Reduced binding to serum albumin and restored affinity for MMP-12. nih.gov
TCR-pMHC interaction Shorter PEG linkersMore efficient TCR triggering. plos.org
Bivalent targeting construct Reduced linker lengthIncreased modification efficiency and precision. researchgate.net

Applications in Advanced Spectroscopic and Imaging Techniques

Fluorescence Microscopy and Cellular Imaging Studies

Fluorescence microscopy is a cornerstone of cell biology, and Cy5-based probes are highly valued for their performance in this domain. axispharm.com The far-red emission of Cy5 minimizes background fluorescence from native cellular components, enhancing the signal-to-noise ratio for clearer images. myskinrecipes.com

The ability to track the movement and interactions of molecules within living cells over time is crucial for understanding dynamic biological processes. Cy5 Boc-hydrazide, once conjugated to a target biomolecule, acts as a bright and stable beacon. This allows researchers to follow the real-time trafficking of proteins, lipids, and other cellular components, providing insights into their function and regulation. acs.orgnih.gov The covalent and stable nature of the hydrazone linkage ensures that the fluorescent tag remains attached to the molecule of interest throughout the experiment.

Labeling molecules in living cells presents a unique set of challenges, requiring reagents that are both effective and non-disruptive to cellular function. Methodologies for live-cell labeling often involve a two-step process where a bioorthogonal chemical reporter is first introduced into a target biomolecule, followed by reaction with a fluorescent probe. nih.govresearchgate.net For instance, a strained alkene can be incorporated into a protein, which then reacts with a tetrazine-conjugated Cy5 fluorophore. nih.govnih.gov This "click chemistry" approach is highly specific and can be performed in the complex environment of a living cell. google.com The development of such strategies allows for the precise labeling of specific cellular targets with minimal perturbation. researchgate.net

Conventional fluorescence microscopy is limited by the diffraction of light, which restricts the achievable resolution to approximately 200-300 nanometers. fluorofinder.comnih.gov Super-resolution microscopy (SRM) techniques overcome this limitation, enabling the visualization of cellular structures at the nanoscale. researchgate.netnih.gov

dSTORM is a super-resolution technique that relies on the photoswitching of individual fluorophores between a fluorescent "on" state and a dark "off" state. fluorofinder.comnih.gov By imaging only a sparse subset of fluorophores at any given time, their precise locations can be determined and compiled to reconstruct a high-resolution image. Cy5 is a commonly used dye in dSTORM due to its favorable photoswitching properties in the presence of specific imaging buffers. fluorofinder.com

TIRF microscopy selectively excites fluorophores in a very thin region (typically less than 100 nanometers) near the coverslip. nih.govplos.org This dramatically reduces background fluorescence from the rest of the cell, making it ideal for single-molecule imaging. plos.orgmdpi.com In this context, Cy5-labeled molecules can be observed with high signal-to-noise as they interact with surface-immobilized partners or move along the cell membrane. nih.govresearchgate.net For example, researchers have used TIRF to visualize the binding and dissociation of single Cy3- and Cy5-labeled proteins. nih.govnih.gov

Confocal microscopy uses a pinhole to reject out-of-focus light, resulting in sharp, optically sectioned images of thick specimens. plos.org This technique is widely used to study the three-dimensional organization and dynamics of intracellular structures. core.ac.uk When coupled with Cy5-labeled probes, confocal microscopy allows for detailed visualization of the distribution and movement of specific molecules within the cell. nih.govresearchgate.net For example, the intracellular trafficking of Cy5-labeled DNA has been successfully imaged using confocal microscopy. researchgate.net

Data Tables

Table 1: Spectral Properties of Cy5 Hydrazide

PropertyValueReference
Excitation Maximum (λex)~649-651 nm axispharm.comaatbio.com
Emission Maximum (λem)~665-670 nm axispharm.comaatbio.comsigmaaldrich.cn
Molar Extinction Coefficient (ε)~250,000 M⁻¹cm⁻¹ antibodies.comb-cdn.net
Fluorescence Quantum Yield (Φ)~0.2-0.28 axispharm.comantibodies.com

Table 2: Applications of Cy5 Hydrazide in Microscopy

TechniqueApplicationKey AdvantageReferences
Fluorescence MicroscopyLabeling cellular structures, proteins, nucleic acids.High signal-to-noise due to far-red emission. axispharm.commyskinrecipes.com
Live-Cell ImagingSpatiotemporal tracking of biomolecules.Biocompatible labeling with minimal cell disruption. nih.govresearchgate.netnih.gov
dSTORMSuper-resolution imaging of subcellular structures.Favorable photoswitching properties. fluorofinder.comnih.gov
TIRF MicroscopySingle-molecule analysis at the cell surface.Reduced background for high-sensitivity detection. nih.govmdpi.comresearchgate.net
Confocal Microscopy3D imaging of intracellular dynamics.Optical sectioning for clear, high-resolution images. nih.govcore.ac.ukresearchgate.net

Super-Resolution Imaging Modalities

Förster Resonance Energy Transfer (FRET) Based Investigations

Förster Resonance Energy Transfer (FRET) is a mechanism describing the non-radiative transfer of energy from an excited molecular fluorophore (the donor) to another fluorophore (the acceptor) in close proximity. researchgate.net This phenomenon is highly sensitive to the distance between the donor and acceptor molecules, typically in the range of 1-10 nanometers, making it a powerful tool for studying molecular interactions and dynamics. researchgate.netntu.edu.sg

Probing Molecular Interactions and Conformational Changes

The distance-dependent nature of FRET allows it to function as a "molecular ruler" to investigate the conformational changes of individual biomolecules and their intermolecular interactions. researchgate.net By labeling biomolecules with a donor and an acceptor dye, such as Cy3 and Cy5, researchers can monitor changes in the distance between the labeled sites. nih.gov For instance, smFRET (single-molecule FRET) has been employed to study the conformational heterogeneity and dynamic changes of RNA molecules by labeling the 5' and 3' ends with Cy5 and Cy3 dyes. oup.com The efficiency of energy transfer, and thus the emitted fluorescence, changes as the molecule undergoes conformational shifts, providing insights into its structural dynamics. ntu.edu.sg This technique has been instrumental in observing the folding pathways of RNA and the interactions between different biomolecules. ntu.edu.sgresearchgate.net

Dynamic changes in the distance between the donor and acceptor result in corresponding changes in their emission intensities. An increase in acceptor emission upon donor excitation, with a simultaneous decrease in donor emission, indicates a change in the inter-dye distance and suggests a conformational change in the labeled molecule. ntu.edu.sg This anticorrelation is a hallmark of FRET and is used to interpret the dynamics of biological systems. ntu.edu.sg

Design of FRET Pairs for Biosensing

The selection of an appropriate FRET pair is crucial for the successful design of biosensors. Cyanine (B1664457) dyes, including Cy3 and Cy5, are popular choices for single-molecule FRET studies due to their favorable photophysical properties. nih.gov The design of FRET-based biosensors often involves linking two fluorescent proteins or dyes with a peptide that includes a protease cleavage site. microscopyu.com In its intact state, the sensor exhibits high FRET efficiency. Upon cleavage of the linker by a specific protease, the donor and acceptor are separated, leading to a loss of FRET. microscopyu.com This "on/off" signaling mechanism is a common strategy in biosensor design.

The Cy3-Cy5 pair is one of the most commonly used FRET pairs in biological research. nih.gov However, other combinations are also utilized to achieve different spectral properties and Förster distances. For example, three-color smFRET has been developed using Cy3 as the donor and Cy5 and Cy5.5 as two distinct acceptors to simultaneously monitor the correlated motions of different segments of a biomolecule. nih.gov The choice of the FRET pair depends on the specific application and the required sensitivity range, as the FRET efficiency is most sensitive to distance changes around the Förster distance (R₀), the distance at which the energy transfer efficiency is 50%. whiterose.ac.uk

FRET PairDonorAcceptorFörster Radius (R₀)
Cy3 - Cy5Cy3Cy5~60 Å nih.gov
ATTO550 - ATTO647NATTO550ATTO647N~65 Å nih.gov
Alexa555 - Alexa647Alexa555Alexa647~51 Å nih.gov
Cy2 - Cy7Cy2Cy72.8 nm whiterose.ac.uk
Cy5 - Cy5.5Cy5Cy5.57.3 nm whiterose.ac.uk

Flow Cytometry for Cell and Particle Analysis

Cy5 and its derivatives are frequently used as fluorescent labels in flow cytometry for the analysis of cells and particles. axispharm.com In this technique, cells are labeled with fluorescent antibodies or probes and then passed through a laser beam. The scattered and emitted light is detected, allowing for the identification and quantification of different cell populations based on their fluorescent properties.

Cy5-labeled antibodies are commonly used for immunophenotyping, where they bind to specific cell surface antigens, enabling the characterization of heterogeneous cell populations. broadpharm.com For instance, Cy5 has been used in flow cytometry to analyze bacterial cells and to study the effects of various treatments on their fluorescence. nih.gov The bright and stable fluorescence of Cy5 makes it a reliable fluorophore for these applications, providing high sensitivity for the detection of target molecules. axispharm.com

Near-Infrared (NIR) Fluorescence Imaging

Near-infrared (NIR) fluorescence imaging is a powerful technique for in vivo imaging due to the reduced scattering, absorption, and autofluorescence of light in the NIR window (700-1700 nm). thno.org This allows for deeper tissue penetration and a better signal-to-background ratio compared to imaging in the visible spectrum. researchgate.netresearchgate.net

Applications in Preclinical Molecular Imaging

Cy5 and its longer-wavelength analog, Cy5.5, are widely used as NIR fluorophores in preclinical molecular imaging. apexbt.com These dyes can be conjugated to targeting moieties such as antibodies, peptides, or small molecules to create probes that specifically accumulate in tissues of interest, such as tumors. researchgate.net For example, a peptide specific for the HER2 receptor was conjugated to Cy5.5 for in vivo imaging of colorectal cancer in a preclinical model. nih.gov The NIR fluorescence from the probe allowed for the visualization of tumors with high contrast. nih.gov

These targeted NIR probes are valuable tools for non-invasively monitoring biological processes, disease progression, and the efficacy of therapeutic interventions in living animals. The ability to visualize molecular targets in real-time provides crucial information for cancer diagnosis and surgical guidance. researchgate.netresearchgate.net

Considerations for Tissue Penetration and Background Reduction

A key advantage of using NIR fluorophores like Cy5.5 is their ability to penetrate tissue more deeply than visible light fluorophores. nih.gov This is due to lower absorption by endogenous chromophores such as hemoglobin and melanin (B1238610) in the NIR region. researchgate.net The reduced tissue autofluorescence in the NIR spectrum also contributes to a higher signal-to-background ratio, resulting in clearer images. nih.gov

The choice of fluorophore is critical for optimizing tissue penetration and minimizing background. Dyes that emit in the NIR-I (650-900 nm) and NIR-II (1000-1700 nm) windows are preferred for in vivo imaging. thno.orgphotonetc.com Cy5.5, with its emission in the NIR-I region, offers a good balance of tissue penetration and detector sensitivity for many preclinical imaging applications. apexbt.comnih.gov Strategies to further improve image quality include the development of probes with large Stokes shifts to effectively separate the excitation and emission signals. researchgate.net

Western Blotting and Related Detection Methods

This compound serves as a specialized chemical probe for the detection of proteins in Western blotting and analogous electrophoretic techniques. The molecule's utility stems from its reactive hydrazide group, which is initially protected by a tert-butoxycarbonyl (Boc) group. apexbt.combroadpharm.com This Boc-protecting group can be removed using a strong acid, such as trifluoroacetic acid (TFA), to expose the reactive hydrazide. apexbt.combroadpharm.com The unmasked hydrazide group specifically targets and covalently bonds with carbonyl groups (aldehydes and ketones) present on biomolecules. apexbt.combroadpharm.comapexbt.comantibodies.com This labeling strategy allows for the fluorescent detection of specific protein subsets, particularly carbonylated proteins and glycoproteins, following their separation by gel electrophoresis. apexbt.comnih.gov

A primary application of this technology is the detection and quantification of protein carbonylation, a key biomarker for oxidative stress-induced protein damage. nih.govnih.gov The traditional method for identifying carbonylated proteins involves a chemical derivatization of the carbonyl groups with 2,4-dinitrophenylhydrazine (B122626) (DNPH), followed by separation via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and subsequent immunodetection using an anti-DNP antibody in a Western blot format. nih.govnih.gov

The use of fluorescent hydrazides, such as Cy5 hydrazide, presents a modern alternative to this multi-step immunodetection process. nih.gov By directly labeling the carbonylated proteins with a fluorescent tag prior to or after gel separation, the need for the Western blot and antibody incubation steps is eliminated. nih.govnih.gov This direct detection method is not only faster but can also offer enhanced accuracy by avoiding potential issues related to the cross-reactivity of antibodies. nih.gov

In practice, cell or protein lysates containing carbonylated proteins are incubated with Cy5 hydrazide, leading to the formation of a stable hydrazone bond. The labeled proteins are then separated using SDS-PAGE. The carbonylated proteins can be directly visualized and quantified in the gel by measuring the fluorescence intensity of the Cy5 dye, which has an excitation maximum around 640-649 nm and an emission maximum near 660-670 nm. apexbt.commedchemexpress.comaxispharm.com

This methodology extends to more advanced electrophoretic techniques like two-dimensional difference gel electrophoresis (2D-DIGE). nih.gov In 2D-DIGE, Cy5 hydrazide can be used in multiplexing analyses, often in combination with other fluorescent hydrazides like Cy3 hydrazide. nih.govnih.gov This allows for the simultaneous analysis and comparison of protein carbonylation levels between different samples (e.g., control vs. treated) on a single 2D gel, improving the precision of comparative proteomics studies. nih.gov

Another significant application is the detection of glycoproteins. broadpharm.combroadpharm.comthp.atbiotium.com The carbohydrate moieties of glycoproteins can be oxidized with a mild oxidizing agent, such as sodium periodate (B1199274), to generate aldehyde groups. antibodies.combroadpharm.comlumiprobe.com Cy5 hydrazide can then be used to specifically label these newly formed aldehydes, enabling the fluorescent detection and analysis of glycoproteins in gels and on blots. antibodies.com

Detailed Research Findings

A study by Yoshimura et al. (2016) demonstrated a novel procedure for assessing the antioxidant capacity of food components by quantifying induced protein carbonylation in HL-60 cells. apexbt.com This research highlights the practical application of Cy5 hydrazide in a quantitative cellular assay.

Study FocusModel SystemMethodologyKey FindingReference
Quantitative analysis of protein carbonylationHL-60 cellsProtein carbonylation was induced by Hydrogen peroxide (H2O2). The resulting carbonylated proteins were labeled with Cy5-hydrazide dye and subsequently analyzed by SDS-PAGE and fluorescence determination.The method provided a quantitative assessment of protein oxidation, demonstrating the utility of Cy5-hydrazide for analyzing oxidative stress in a cellular context. apexbt.com

Role in Biochemical and Biophysical Assay Development

Enzyme Activity Profiling

Fluorescence-based assays are cornerstones of enzyme kinetics, offering high sensitivity and the potential for real-time monitoring. nih.gov Cy5 hydrazide facilitates the creation of fluorescent substrates that can report on enzymatic activity.

The development of assays to profile enzyme activity often relies on substrates that generate a fluorescent signal upon modification. Cy5 Boc-hydrazide is instrumental in preparing such substrates, particularly for enzymes that act on glycoproteins.

A notable application is in the study of endoglycosidases, enzymes that cleave N-glycans from glycoproteins. To profile the substrate specificity of these enzymes, a library of well-defined, Cy5-labeled N-glycans can be created. researchgate.net In this approach, a core glycan structure is first labeled with a Cy5 derivative. This fluorescently tagged core is then enzymatically extended using various glycosyltransferases to generate a panel of different glycan structures. researchgate.net

Each of these Cy5-labeled glycans can then be used as a substrate in a reaction with an endoglycosidase, such as Endo S, Endo S2, or Endo-β-Galactosidase. The enzymatic activity is assessed by analyzing the reaction products using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Cleavage of the glycan by the enzyme results in a smaller, faster-migrating fluorescent product. The change in mobility and the intensity of the product band on the gel provide a clear readout of enzyme activity and specificity against each substrate in the panel. researchgate.netresearchgate.net While this is a gel-based endpoint assay, it allows for the parallel analysis of multiple substrates, providing a detailed profile of enzyme activity that is fundamental for continuous assay development. The results from such profiling can inform the design of a single, optimized Cy5-labeled substrate for use in more high-throughput, continuous monitoring formats like microplate assays. rndsystems.com

Table 1: Examples of Cy5-Labeled N-Glycan Substrates for Endoglycosidase Profiling

Substrate GroupGlycan StructureDescription
ElongatedCy5-Fuc labeled G2f, xG2f, xxG2fBiantennary N-glycans with one or two lactosamine repeats added. Used to test enzymes that recognize extended glycan chains.
ShortenedCy5-Fuc labeled M2f, N2fMannosylated and core N-glycan structures. Used to establish baseline activity on smaller, core structures.
BranchedCy5-Fuc labeled G3f, G4fTri- and tetra-antennary complex N-glycans. Used to test how branching affects enzyme recognition and cleavage.

This table is a representative summary based on the types of substrates synthesized in research to probe endoglycosidase specificity. researchgate.net

Fluorescence-based assays are highly effective for studying the mechanisms of enzyme inhibitors. patsnap.comnih.gov An assay built with a Cy5-labeled substrate, such as the endoglycosidase assay described previously, can be readily adapted to characterize enzyme inhibition. By performing the enzymatic reaction in the presence of varying concentrations of a potential inhibitor, researchers can quantify the inhibitor's effect on the reaction rate.

The data generated can be used to determine key inhibitory parameters, such as the half-maximal inhibitory concentration (IC50), which is the concentration of inhibitor required to reduce enzyme activity by 50%. Furthermore, by systematically varying the concentrations of both the Cy5-labeled substrate and the inhibitor, one can perform kinetic studies to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). acs.org For instance, a competitive inhibitor would increase the apparent Michaelis constant (Km) of the enzyme for the Cy5-labeled substrate without affecting the maximum reaction velocity (Vmax). This detailed mechanistic information is crucial in drug discovery and for understanding biological regulation.

Molecular Interaction Studies

Quantifying the interactions between biomolecules is fundamental to understanding cellular function. Cy5, attached to a molecule of interest via a hydrazide linker, serves as an excellent fluorescent reporter for such studies, particularly in assays based on Fluorescence Resonance Energy Transfer (FRET).

Time-Resolved FRET (TR-FRET) is a robust technique used to quantify molecular binding events, such as protein-protein interactions. nih.gov This method combines the principles of FRET with the use of a long-lifetime lanthanide donor fluorophore (e.g., Europium) and a suitable acceptor like Cy5. The long-lived signal from the donor allows for a time-gated measurement that significantly reduces background fluorescence, leading to a high signal-to-noise ratio. bpsbioscience.com

This approach has been successfully used to study the interaction between the estrogen receptor (ER) and steroid receptor coactivators (SRCs). In these assays, a Cy5-labeled peptide derived from a coactivator (SRC3-Cy5) is used. When the SRC3-Cy5 peptide binds to a biotinylated ER that is complexed with Europium-labeled streptavidin, the donor (Europium) and acceptor (Cy5) are brought into close proximity, generating a strong TR-FRET signal. The intensity of this signal is directly proportional to the amount of complex formed. By titrating one binding partner against a fixed concentration of the other, a saturation binding curve can be generated, from which the equilibrium dissociation constant (Kd), a measure of binding affinity, can be precisely calculated. researchgate.net This quantitative method is also highly amenable to high-throughput screening for small molecules that disrupt or stabilize the protein-protein interaction.

Table 2: Binding Affinity Determined by TR-FRET Assay

Interacting ProteinsTitrated ComponentMeasured Kd (nM)
Biotin-ERα / SA-Europium + SRC3-Cy5SRC3-Cy51.1
Biotin-ERα / SA-Europium + SRC3-Cy5Europium-labeled ER component0.3

Data represents the dissociation constants (Kd) for the estrogen receptor (ER) and a Cy5-labeled coactivator peptide (SRC3) interaction, as determined by TR-FRET. A lower Kd value indicates a higher binding affinity. researchgate.net

The assembly of individual proteins into functional, multicomponent molecular machines is a dynamic and essential process. Fluorescent techniques are powerful tools for monitoring these assembly pathways. nih.gov By specifically labeling a single component of a complex with a Cy5 tag, its incorporation into the larger assembly can be tracked.

This compound is particularly suited for labeling glycoprotein (B1211001) subunits, which are common components of molecular machines. After generating aldehyde groups on the glycan portions of a purified subunit using periodate (B1199274) oxidation, the protein can be specifically labeled with activated Cy5 hydrazide. apexbt.comlumiprobe.com The assembly of this fluorescently tagged subunit with other, unlabeled components can then be monitored. Techniques such as Fluorescence Polarization (FP) or Fluorescence Anisotropy can detect the increase in the apparent molecular size of the Cy5-labeled protein as it incorporates into the complex, resulting in slower tumbling and an increased polarization signal. plos.org Alternatively, if another subunit can be labeled with a FRET donor fluorophore (like Cy3), the assembly process can be followed by the appearance of a FRET signal as the Cy5-labeled subunit binds. nih.govmdpi.com These approaches provide insights into the kinetics and stoichiometry of the assembly of complex biological machinery. umass.edu

Fluorescent Probe Engineering for Specific Analytes

Beyond its use as a general label, this compound can be a starting point for engineering sophisticated fluorescent probes designed to detect specific analytes. The core principle involves conjugating the Cy5 hydrazide to a molecular scaffold that has a specific recognition motif for the target analyte.

An excellent example of this is the creation of specific probes to analyze enzyme activity, as discussed with endoglycosidases. researchgate.net Here, the "analyte" is the enzyme itself, and the "probe" is the specific Cy5-labeled glycan substrate. The engineering process involves using a panel of glycosyltransferases to build distinct glycan structures onto a Cy5-labeled core. rndsystems.com Each resulting molecule in the library is a highly specific probe whose cleavage reports on the presence and activity of an enzyme that recognizes that particular glycan structure.

This concept can be extended to other analytes. For example, a molecule that changes its conformation upon binding a specific ion or small molecule could be synthesized with a reactive carbonyl group. Labeling this molecule with Cy5 hydrazide could create a probe where the binding event alters the fluorescent properties of the Cy5 dye, leading to a detectable signal. The development of rhodamine-based hydrazide derivatives that become fluorescent only after reacting with formaldehyde (B43269) illustrates this principle of engineering "off-on" probes for specific small molecules. nih.gov This strategy allows the versatile reactivity of the hydrazide group to be combined with specific molecular recognition elements to create powerful tools for bioanalysis. nih.gov

Design Principles for Turn-On Probes

"Turn-on" fluorescent probes are designed to be initially non-fluorescent or weakly fluorescent and to exhibit a significant increase in fluorescence intensity upon reaction with a specific analyte. This design minimizes background signal and enhances detection sensitivity. One key strategy for creating turn-on probes with cyanine (B1664457) dyes like Cy5 involves the use of their reduced, non-fluorescent "hydrocyanine" form.

The core principle lies in the disruption of the polymethine chain's conjugated π-electron system, which is essential for the dye's fluorescence. Reduction of the iminium cation in the cyanine structure leads to a non-fluorescent, colorless compound. For instance, hydro-Cy5, the reduced form of Cy5, is non-fluorescent but can be oxidized by reactive oxygen species (ROS) such as superoxide (B77818) and hydroxyl radicals. This oxidation restores the conjugated system, thereby "turning on" the characteristic fluorescence of the Cy5 dye at approximately 660 nm.

The general mechanism for a hydrocyanine-based turn-on probe for ROS can be summarized as follows:

StepProcessOutcome
1 A fluorescent cyanine dye (e.g., Cy5) is chemically reduced (e.g., using NaBH4) to its non-fluorescent hydrocyanine form.The conjugated π-electron system is disrupted, quenching fluorescence.
2 The hydrocyanine probe is introduced into a biological system.The probe remains non-fluorescent in the absence of the target analyte.
3 The probe reacts with a specific ROS (e.g., superoxide).The hydrocyanine is oxidized back to the fluorescent cyanine dye.
4 Fluorescence is detected at the characteristic wavelength of the cyanine dye.The increase in fluorescence intensity is proportional to the amount of ROS present.

While this compound itself is not a hydrocyanine, the hydrazide functional group can be incorporated into more complex turn-on probe designs. The Boc-protected hydrazide can act as a latent reactive site, which, after deprotection, can be used to link the Cy5 fluorophore to a recognition element that modulates its fluorescence upon analyte binding or reaction.

Development of Ratiometric Sensing Systems

Ratiometric fluorescent probes offer a significant advantage over intensity-based probes by providing a built-in self-calibration mechanism. They measure the ratio of fluorescence intensities at two different wavelengths, which minimizes the influence of external factors such as probe concentration, instrumental efficiency, and environmental conditions.

One common strategy for developing ratiometric probes involving Cy5 is to use it as a component in a Förster Resonance Energy Transfer (FRET) pair. In such a system, Cy5 can act as the energy donor, transferring its excitation energy to a longer-wavelength acceptor dye. The efficiency of this energy transfer can be modulated by the presence of a specific analyte, leading to a change in the ratio of the donor and acceptor emission intensities.

A notable example is the development of a ratiometric near-infrared fluorescent probe for nitroreductase activity, an enzyme often overexpressed in hypoxic tumor cells. This probe consists of a Cy5 donor linked to a Cy7 acceptor. In the initial state, FRET occurs from the excited Cy5 to the Cy7. Upon enzymatic reduction of a specific group on the Cy7 component by nitroreductase, the fluorescence properties of the Cy7 acceptor are significantly altered, leading to a large increase in the Cy7/Cy5 fluorescence ratio. This ratiometric change allows for sensitive detection of the enzyme's activity.

Another approach involves designing probes where the analyte induces a change in the electronic structure of the fluorophore itself, leading to a shift in its emission wavelength. For instance, a ratiometric near-infrared fluorescent probe for pH detection was developed based on a novel cyanine platform. While not directly using this compound, this study demonstrates how modifications to the cyanine structure can induce ratiometric responses to biological analytes.

Detection of Reactive Oxygen and Nitrogen Species

This compound and its deprotected form, Cy5 hydrazide, are particularly relevant for the detection of reactive oxygen species (ROS) and reactive nitrogen species (RNS) due to the reactivity of the hydrazide group and the sensitivity of the Cy5 dye to its chemical environment.

ROS and RNS are highly reactive molecules that can cause oxidative damage to proteins, lipids, and nucleic acids. A common consequence of this damage is the formation of carbonyl groups (aldehydes and ketones) on proteins. Cy5 hydrazide can be used to detect this "protein carbonylation" as a marker of oxidative stress. The hydrazide group reacts specifically with these carbonyl groups, covalently labeling the oxidized proteins with the highly fluorescent Cy5 dye. The labeled proteins can then be visualized and quantified using techniques like SDS-PAGE followed by fluorescence scanning.

Furthermore, the cyanine dye structure itself can be susceptible to reaction with certain ROS and RNS, a property that can be harnessed for probe design. For example, some cyanine dyes can be oxidized by hypochlorite (B82951) and peroxynitrite, leading to a decrease in their fluorescence. This quenching mechanism can be used to design "turn-off" probes. More sophisticated designs can create a ratiometric or "turn-on" response. A probe for imaging superoxide and peroxynitrite was developed using a hemicyanine fluorophore where the C=C linker of the dye is cleaved by peroxynitrite, leading to a distinct fluorescence signal.

The development of fluorescent probes for ROS and RNS is an active area of research, with a focus on improving selectivity for specific reactive species. While general oxidative stress can be detected with probes like hydro-Cy5, designing probes that can distinguish between, for example, superoxide and hydrogen peroxide remains a challenge.

Nucleic Acid Hybridization Techniques (e.g., FISH, Northern Blotting)

The intense fluorescence and far-red emission spectrum of Cy5 make it an excellent label for nucleic acid probes used in hybridization techniques like Fluorescence In Situ Hybridization (FISH) and Northern blotting. The use of Cy5-labeled probes offers significant advantages over traditional methods, particularly in reducing background autofluorescence from biological samples, which is typically lower in the red and far-red regions of the spectrum.

In these techniques, a labeled nucleic acid probe (DNA or RNA) with a sequence complementary to the target sequence is used to detect the presence and location of that specific sequence within a cell or a complex mixture of nucleic acids.

Fluorescence In Situ Hybridization (FISH): FISH is a powerful cytogenetic technique that uses fluorescently labeled probes to visualize specific DNA or RNA sequences within the context of the cell or tissue. Cy5-labeled oligonucleotide probes are widely used in FISH protocols. These probes can be designed to bind to specific chromosomes or gene loci, allowing researchers to identify chromosomal abnormalities, map genes, and study the spatial organization of the genome.

The general workflow for FISH using a Cy5-labeled probe involves:

Sample Preparation: Cells or tissues are fixed to a slide and permeabilized to allow probe entry.

Probe Labeling: A DNA or RNA probe complementary to the target sequence is synthesized and labeled with Cy5. This can be done by incorporating Cy5-conjugated nucleotides during enzymatic synthesis or by post-synthesis conjugation to a reactive group on the nucleic acid.

Hybridization: The sample DNA is denatured, and the Cy5-labeled probe is applied. The probe then anneals (hybridizes) to its complementary sequence in the sample.

Washing: Excess and non-specifically bound probes are washed away.

Visualization: The sample is viewed with a fluorescence microscope equipped with appropriate filters to excite the Cy5 dye and detect its emission, revealing the location of the target sequence.

Northern Blotting: Northern blotting is a technique used to study gene expression by detecting and quantifying specific RNA molecules in a sample. The method involves separating RNA molecules by size via gel electrophoresis, transferring them to a solid support (membrane), and then hybridizing them with a labeled probe.

Cy5.5, a derivative of Cy5 with similar properties, has been successfully used to label DNA probes for Northern blot analysis. These fluorescently labeled probes provide a non-radioactive and sensitive alternative for detecting target RNA on the membrane. The preparation and detection of Cy5.5-labeled probes are often simpler and more economical compared to other non-radioactive methods like those using digoxigenin (B1670575) (DIG). The use of near-infrared fluorescent probes, in general, is a growing trend in Northern blotting due to the low background and high sensitivity.

The advantages of using Cy5-labeled probes in hybridization techniques are summarized in the table below:

FeatureAdvantageRelevance in FISH/Northern Blotting
Far-Red Emission Minimizes background autofluorescence from cells and tissues.Improves signal-to-noise ratio, leading to clearer images and more sensitive detection.
High Molar Extinction Coefficient Bright fluorescence signal.Allows for the detection of low-abundance nucleic acid sequences.
Photostability Resistant to photobleaching during imaging.Enables longer exposure times and repeated imaging without significant signal loss.
Non-Radioactive Safer to handle and dispose of compared to 32P-labeled probes.Simplifies laboratory procedures and reduces safety concerns.

Challenges and Considerations in Research Applications

Optimization of Labeling Reaction Conditions

The efficiency and specificity of labeling with Cy5 Boc-hydrazide are highly dependent on the reaction conditions. The formation of a stable hydrazone bond between the hydrazide group of the dye and a carbonyl group (aldehyde or ketone) on the target biomolecule is a critical step that is influenced by several factors.

Solvent Compatibility and Concentration Effects

This compound exhibits good solubility in polar organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), as well as in alcohols and dichloromethane (B109758). lumiprobe.comlunanano.caantibodies.com However, its solubility in water is low. lumiprobe.comantibodies.com This necessitates the use of organic co-solvents when labeling biomolecules in aqueous buffers to ensure efficient reaction. The concentration of the dye and the target molecule also plays a crucial role. A 10- to 20-molar excess of the hydrazide compound relative to the target molecule is often recommended to drive the conjugation reaction to completion. Increasing the concentration of the hydrazide can shift the reaction equilibrium toward the formation of the hydrazone adduct.

Table 1: Solubility and Recommended Reaction Conditions for this compound

ParameterDetails
Solubility Good in DMF, DMSO, alcohols, dichloromethane; Low in water. lumiprobe.comlunanano.caantibodies.com
Recommended Molar Excess 10-20 times the concentration of the target molecule.
Typical Co-solvents DMF, DMSO.

pH and Temperature Dependence of Hydrazone Stability

The formation and stability of the hydrazone bond are highly dependent on pH. The reaction between a hydrazide and a carbonyl group is most efficient under weakly acidic conditions, typically between pH 5 and 6. This is because the reaction is acid-catalyzed, but at very low pH, the hydrazide can be protonated, reducing its nucleophilicity. The stability of the resulting hydrazone bond is also pH-sensitive. While stable at neutral pH, the bond can be hydrolyzed at acidic pH (e.g., pH 5.0), leading to the release of the dye. researchgate.net Some studies have shown that hydrazone bonds can be sensitive to decomposition in strongly acidic (pH 2.0) and highly alkaline (pH 13.0) conditions. pensoft.net

Temperature also influences the reaction rate and the stability of the labeled conjugate. Labeling reactions are often carried out at 4°C for extended periods (12-16 hours) to minimize non-specific binding. Elevated temperatures can increase the rate of hydrazone formation but may also promote hydrolysis and potentially affect the stability of the biomolecule being labeled. pensoft.netresearchgate.net Some hydrazones exhibit high thermal stability, with decomposition temperatures exceeding 370°C. researchgate.net

Mitigation of Non-Specific Interactions and Background

A significant challenge in using Cy5 and its derivatives is their tendency for non-specific binding, particularly to monocytes and macrophages. uth.edunih.gov This can lead to high background fluorescence and complicate the interpretation of results, especially in flow cytometry and imaging of immune cells. nih.gov This non-specific interaction is thought to be mediated by the binding of the Cy5 dye itself to the high-affinity receptor for IgG (FcγRI, CD64). nih.gov

To address this, researchers have developed several strategies:

Blocking Buffers: Commercially available staining buffers are designed to eliminate this type of non-specific binding. uth.edu For instance, CellBlox Plus blocking buffer is formulated to block non-specific binding of certain fluorescent dyes. thermofisher.com

Phosphorothioate Oligodeoxynucleotides (PS-ODN): These have been shown to effectively suppress the non-specific binding of Cy5-conjugated ligands in a sequence-independent manner. nih.govgoogle.com PS-ODN appears to work by binding to CD64, thereby blocking the binding of Cy5 to this receptor. nih.gov

BSA or Dilute Serum: Including excess irrelevant protein like bovine serum albumin (BSA) or dilute serum in the staining buffer can help minimize non-specific antibody binding to non-target cells. uth.edu

Washing Steps: Thoroughly washing the sample after labeling can help remove unbound dye and reduce background fluorescence. thermofisher.com

Strategies for Enhancing Photostability and Signal-to-Noise Ratio

Cy5 is known for its high fluorescence intensity and good photostability, making it a popular choice for various fluorescence-based applications. syronoptics.com However, under the high illumination intensities required for advanced microscopy techniques, photobleaching can become a significant issue. nih.gov Enhancing the photostability of Cy5 and improving the signal-to-noise ratio (SNR) are crucial for obtaining high-quality data.

Strategies to enhance photostability include:

Triplet-State Quenchers (TSQs): Molecules like cyclooctatetraene (B1213319) (COT), 4-nitrobenzyl alcohol (NBA), and Trolox can be added to the imaging solution or directly conjugated to Cy5 to dramatically enhance its photostability. nih.govresearchgate.net These molecules work by quenching the excited triplet state of the dye, which is a precursor to photobleaching. chemrxiv.orgoup.com Covalent linkage of COT to Cy5 has been shown to extend the photobleaching lifetime by more than two-fold. researchgate.netacs.org

Antifade Reagents: Using antifade mounting media can help protect fluorophores from photobleaching during imaging. thermofisher.com

Minimizing Light Exposure: Reducing the intensity and duration of the excitation light can help minimize photobleaching. thermofisher.comoptolongfilter.com

To improve the signal-to-noise ratio:

High-Quality Filters: Using filters that specifically match the excitation and emission wavelengths of Cy5 (approximately 649 nm and 670 nm, respectively) can block unwanted wavelengths and reduce background noise. optolongfilter.com

Optimizing PMT Gain: In techniques like confocal microscopy, empirically determining the optimal photomultiplier tube (PMT) gain setting can improve the SNR. moleculardevices.com

Background Suppression: Using reagents that reduce extracellular fluorescence can help to improve the signal-to-background ratio. thermofisher.com

Controlling Laser Wavelength: Fine-tuning the excitation wavelength of a diode laser can help to more efficiently filter out reflected laser light from the fluorescence signal, thereby improving the SNR. optica.org

Maintaining Biological Activity and Functionality of Labeled Biomolecules

A critical consideration in any labeling experiment is to ensure that the conjugation of the fluorescent dye does not adversely affect the biological activity or function of the biomolecule of interest. lumiprobe.com The site of labeling is crucial, and site-selective labeling strategies are often preferred to minimize interference with active sites or regions important for conformation. acs.org

Studies have shown that it is possible to label proteins like insulin (B600854) with Cy5 while retaining their biological activity. acs.org For example, GlyA1-N-Cy5-insulin was found to be effective in labeling and maintaining the in vivo activity of insulin. acs.org Similarly, dual-labeled Interleukin-2 (IL-2) with Cy3 and Cy5 retained its bioactivity. mpg.de However, it is essential to validate the functionality of the labeled biomolecule in a relevant assay. The attachment of a hydrophobic fluorophore like Cy5.5 has been observed to enhance the apparent intracellular accumulation of siRNA but not its biological activity, highlighting the need for careful validation. researchgate.net

Quantitative Analysis and Data Interpretation in Advanced Microscopy

The use of this compound in advanced microscopy techniques like single-molecule localization microscopy (SMLM) and stochastic optical reconstruction microscopy (STORM) presents unique challenges for quantitative analysis and data interpretation. nih.gov

In SMLM, the precision of localizing a single molecule is dependent on minimizing background noise while maximizing the photon output from the fluorophore. microscopyu.com Cy5 is a commonly used dye in STORM, where it can be switched between a fluorescent and a dark state. microscopyu.comuniversiteitleiden.nl The reliability of this photoswitching is crucial for accurate image reconstruction. publons.com

Quantitative analysis in these techniques involves:

Localization Precision: The ability to precisely determine the coordinates of a single molecule, which is influenced by factors like photon count and background noise. optica.orgnih.gov

Object Identification: Using algorithms to detect single-molecule signals above the background noise. optica.org

Data Interpretation: Reconstructing a super-resolution image from the localized positions of many individual molecules. This process is not a simple intensity-based image but rather a probability distribution of the centroid positions of the identified emitters. microscopyu.com

Simulation software can be a valuable tool for understanding the complex photophysical behavior of fluorophores like Cy5 and for designing experiments and interpreting data in quantitative SMLM. biorxiv.org

Emerging Research Avenues and Future Prospects

Advancements in Targeted Fluorescent Probe Design

The development of highly specific fluorescent probes is a cornerstone of modern molecular biology, enabling the visualization of complex biological processes with unprecedented clarity. Cy5 Boc-hydrazide serves as a critical building block in the rational design of targeted probes. nih.gov The Boc-protected hydrazide allows for controlled, site-specific conjugation to biomolecules containing aldehyde or ketone groups, which can be introduced through methods like periodate (B1199274) oxidation of glycoproteins. lumiprobe.com This strategic ligation facilitates the creation of probes that can selectively bind to specific cellular targets. nih.gov

Future advancements are expected to focus on creating "smart" probes that exhibit fluorescence only upon interaction with their target, minimizing background signal and enhancing sensitivity. nih.govrsc.org This can be achieved by incorporating environmentally sensitive moieties or designing probes that undergo conformational changes upon binding, leading to fluorescence activation. nih.gov The near-infrared (NIR) emission of the Cy5 fluorophore is particularly advantageous for in vivo imaging due to deeper tissue penetration and reduced autofluorescence. nih.gov Researchers are continually exploring novel strategies to enhance the photostability and quantum yield of Cy5-based probes, further improving their utility in long-term imaging experiments. rsc.org

Integration into Multi-modal Imaging Systems

To obtain a more comprehensive understanding of biological systems, there is a growing trend towards multi-modal imaging, which combines the strengths of different imaging techniques. thno.org For instance, combining the high sensitivity of fluorescence imaging with the high-resolution anatomical information from magnetic resonance imaging (MRI) or computed tomography (CT) can provide a more complete picture. thno.org

This compound is being integrated into multi-modal imaging agents. For example, it can be co-conjugated with other imaging moieties, such as radiometal chelators like DOTA, onto a single nanoparticle or molecular scaffold. scispace.com This allows for simultaneous fluorescence and nuclear imaging (e.g., PET or SPECT), providing complementary data from a single probe. thno.orgscispace.com The development of such hybrid probes is a vibrant area of research, with the potential to revolutionize disease diagnosis and monitoring. thno.org

Development of Next-Generation Bioconjugates for Research Tools

The ability to attach fluorescent labels to biomolecules with high specificity and stability is crucial for a wide array of research applications. The Boc-protected hydrazide group of this compound offers a key advantage in this regard. The Boc (tert-butoxycarbonyl) protecting group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the reactive hydrazide. lumiprobe.combroadpharm.com This reactive hydrazide can then be coupled to carbonyl groups present in biomolecules, forming stable hydrazone linkages. lumiprobe.combroadpharm.com

This controlled reactivity is being exploited to create a new generation of bioconjugates. For example, peptides can be synthesized with a specific amino acid that can be converted to an aldehyde, allowing for precise labeling with Cy5 hydrazide. nih.gov This approach enables the creation of highly specific fluorescently labeled peptides for tracking their localization and interaction partners within cells and organisms. nih.gov Furthermore, the development of novel bioconjugation strategies that are compatible with the chemistry of this compound will continue to expand its utility as a versatile research tool.

Novel Applications in Nanotechnology and Materials Science Research

The unique photophysical properties of cyanine (B1664457) dyes, combined with the reactive handle provided by the hydrazide group, make this compound an attractive component for the development of advanced nanomaterials. researchgate.net In nanotechnology, fluorescently labeled nanoparticles are being developed for applications in drug delivery, diagnostics, and sensing. researchgate.netbiochempeg.com

This compound can be conjugated to the surface of nanoparticles, such as cellulose (B213188) nanocrystals or lignin (B12514952) nanoparticles, to render them fluorescent. scispace.com This allows for the tracking and visualization of these nanoparticles in biological systems. scispace.comresearchgate.net Furthermore, the incorporation of Cy5 into materials can lead to the development of novel sensors, where changes in the material's environment can be detected through alterations in the fluorescence signal. The exploration of Cy5-functionalized nanomaterials is an active area of research with potential applications in diverse fields, from biomedicine to environmental monitoring. researchgate.net

Automation and High-Throughput Screening Methodologies

The demand for rapid and efficient screening of large compound libraries in drug discovery and biological research has driven the development of automated high-throughput screening (HTS) systems. nih.gov Fluorescence-based assays are particularly well-suited for HTS due to their high sensitivity and amenability to automation. escholarship.org

This compound and its derivatives can be utilized in the development of fluorescent probes for HTS assays. For example, a probe that changes its fluorescence upon binding to a specific enzyme or protein can be used to screen for inhibitors or activators of that target. The ability to perform these assays in multi-well plates and analyze them using automated fluorescence plate readers or high-throughput flow cytometry significantly accelerates the pace of research. nih.gov The adaptation of Cy5-based chemistries to automated platforms will continue to be a key area of development, enabling large-scale investigations of biological pathways and the discovery of new therapeutic agents. nih.govescholarship.org

Conclusion

Summary of Cy5 Boc-hydrazide's Impact on Chemical Biology Research

This compound has established itself as a valuable tool in chemical biology, primarily owing to its utility as a fluorescent probe for labeling and visualizing biomolecules. Its core strength lies in the chemoselective ligation between the hydrazide functional group and carbonyl groups (aldehydes and ketones) present in or introduced into biological macromolecules. This reactivity has been harnessed for a variety of applications, significantly impacting several areas of research.

One of the most prominent applications of Cy5 hydrazide (the deprotected form of this compound) is in the study of glycoproteins. lumiprobe.com By oxidizing the cis-diol groups of sugar moieties on glycoproteins with reagents like sodium periodate (B1199274) to generate aldehydes, researchers can specifically label these proteins with Cy5 hydrazide. mdpi.comnih.gov This has been instrumental in the enrichment and identification of cell surface glycoproteins, which are crucial in cell signaling, immune responses, and as potential biomarkers for diseases. mdpi.comnih.govnih.gov The ability to selectively capture and analyze the "surfaceome" provides deep insights into cellular function and pathology.

Furthermore, Cy5 hydrazide has been employed in the investigation of oxidative stress. apexbt.com Oxidative damage to proteins can lead to the formation of carbonyl groups, making them targets for hydrazide-based probes. apexbt.com The use of Cy5 hydrazide allows for the fluorescent detection and quantification of carbonylated proteins, serving as a marker for oxidative stress in cells and tissues. apexbt.com This has proven useful in understanding the molecular mechanisms of aging, neurodegenerative diseases, and other pathological conditions.

The versatility of this compound extends to the labeling of other biomolecules, including nucleic acids and peptides, that can be chemically modified to introduce carbonyl functionalities. nih.gov The Boc protecting group on the hydrazide offers a strategic advantage, allowing for controlled deprotection under acidic conditions to reveal the reactive hydrazide when needed. broadpharm.comlumiprobe.commedkoo.com This feature provides greater control in multi-step bioconjugation strategies. chemimpex.com

The favorable photophysical properties of the Cy5 fluorophore, a member of the cyanine (B1664457) dye family, are central to its impact. axispharm.comglpbio.com Its intense fluorescence in the far-red region of the spectrum minimizes background autofluorescence from biological samples, leading to a high signal-to-noise ratio in imaging applications such as fluorescence microscopy and flow cytometry. axispharm.commpg.de

Outlook on Future Research Directions and Potential Innovations

The future of fluorescent probes like this compound in chemical biology is geared towards achieving greater precision, sensitivity, and multiplexing capabilities. frontiersin.orgacs.org While this compound has been a workhorse, ongoing research aims to address some of its inherent limitations and expand its applications.

A key area of development is the enhancement of the photophysical properties of cyanine dyes. Efforts are underway to improve photostability and quantum yields, which would allow for longer imaging experiments and the detection of less abundant biomolecules. researchgate.netnih.gov The synthesis of new cyanine dye derivatives with tailored spectral properties could enable more sophisticated multi-color imaging experiments, allowing researchers to visualize multiple biological processes simultaneously. mpg.demdpi.com

Innovations in bioconjugation chemistry will also play a crucial role. The development of new bioorthogonal reactions that are even more specific and efficient than the hydrazide-carbonyl ligation will provide researchers with a larger toolkit for labeling biomolecules in complex biological systems. nih.gov This could involve the design of novel reactive handles and corresponding probes that react under milder conditions and with faster kinetics.

The application of advanced imaging techniques, such as super-resolution microscopy, will continue to push the boundaries of what can be observed with fluorescent probes. mpg.deacs.org The development of probes specifically designed for these techniques, with properties like photoswitching or blinking, will be essential for achieving nanoscale resolution of cellular structures and molecular interactions.

Furthermore, there is a growing interest in developing "smart" or "activatable" probes. researchgate.net These probes would only become fluorescent upon reacting with their target or in response to a specific biological event, such as a change in pH or enzyme activity. This would further reduce background signal and allow for the real-time monitoring of dynamic biological processes with high specificity. researchgate.net The design of such probes based on the Cy5 scaffold could open up new avenues for in vivo imaging and diagnostics.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing Cy5 Boc-hydrazide with high purity for biomolecular labeling?

  • Methodology :

  • Synthesis : this compound is synthesized via coupling reactions using Boc-protected hydrazide intermediates. The Boc group is introduced to stabilize the hydrazide during synthesis, preventing premature reactivity. A key step involves activating the carboxylic acid group of Cy5 with coupling agents (e.g., EDC/NHS) before reacting with Boc-hydrazide .
  • Purification : Purify via reverse-phase HPLC to remove unreacted intermediates. Confirm purity (>95%) using LC-MS and TLC .
    • Data Table :
ParameterValue/TechniqueReference
Molecular Weight633.26 g/mol
Purity CheckHPLC (C18 column, acetonitrile/water)

Q. How does the Boc protection mechanism in this compound enhance stability during storage?

  • Methodology :

  • The Boc (tert-butoxycarbonyl) group shields the reactive hydrazide moiety from hydrolysis or oxidation. Stability tests show unmodified this compound retains >90% reactivity after 12 months at -20°C in desiccated conditions. Deprotection with trifluoroacetic acid (TFA) yields reactive hydrazide for conjugation within 2 hours .
    • Key Consideration : Avoid exposure to acidic environments before deprotection to prevent premature activation .

Q. What are the standard protocols for conjugating this compound to carbonyl-containing biomolecules?

  • Methodology :

Deprotection : Treat with 10% TFA in DCM for 1 hour at 0°C.

Conjugation : React with aldehyde/ketone groups (e.g., oxidized glycans) at pH 5.0–6.0 for 4–6 hours.

Quenching : Use hydroxylamine to terminate reactions and remove excess dye .

  • Optimization : Adjust molar ratios (dye:target = 2:1 to 5:1) to balance labeling efficiency and aggregation risks .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s fluorescence quantum yield in aqueous vs. organic solvents?

  • Analysis Framework :

  • Solvent Effects : this compound exhibits lower quantum yield in aqueous buffers (Φ = 0.28) due to aggregation, compared to organic solvents (Φ = 0.45 in DMSO). Use detergents (e.g., 0.1% Tween-20) or bovine serum albumin (BSA) to mitigate aggregation .
  • Validation : Cross-validate using fluorescence correlation spectroscopy (FCS) to distinguish free dye from aggregates .

Q. What experimental strategies minimize side reactions during this compound conjugation to labile biomolecules?

  • Troubleshooting :

  • Competitive Reactions : Competing nucleophiles (e.g., amines) can react with activated hydrazide. Pre-block amines with NHS esters or work at pH <6.0 to suppress amine reactivity .
  • Side Product Identification : Use LC-MS to detect hydrazone vs. Schiff base adducts. Hydrazones are stabilized by reducing agents (e.g., NaCNBH3) .

Q. How do researchers validate site-specific labeling of this compound in complex biological systems (e.g., live cells)?

  • Advanced Techniques :

  • Click Chemistry : Combine with bioorthogonal handles (e.g., alkynes) for sequential labeling .
  • Super-Resolution Imaging : PALM/STORM microscopy confirms nanoscale localization accuracy (error <20 nm) .
    • Controls : Include unlabeled samples and competition assays with free hydrazide .

Methodological Challenges & Solutions

Q. Why does this compound exhibit batch-to-batch variability in labeling efficiency, and how is this addressed?

  • Root Cause Analysis :

  • Impurities in Boc-hydrazide intermediates or incomplete deprotection reduce reactivity.
    • Solutions :
  • Quality Control : Enforce strict HPLC thresholds (≥98% purity) and NMR validation of Boc group integrity .
  • Standardization : Use internal reference compounds (e.g., fluorescein hydrazide) to normalize labeling efficiency .

Q. What are the limitations of this compound in long-term in vivo imaging studies?

  • Critical Evaluation :

  • Photostability : Cy5 undergoes photobleaching after 30 minutes under continuous illumination (488 nm, 10 mW). Use antioxidants (e.g., ascorbic acid) or pulsed illumination .
  • Metabolic Clearance : Rapid renal excretion limits tumor imaging windows. Modify with PEG chains (MW >5 kDa) to prolong circulation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.